5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The thiophene-2-sulfonamide moiety is then introduced through sulfonation reactions, often using chlorosulfonic acid or sulfonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product specifications .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Thiophene-2-sulfonamide derivatives: Compounds with the thiophene-2-sulfonamide moiety also show comparable chemical reactivity and applications.
Uniqueness
5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide is unique due to its specific combination of heterocyclic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-chloro-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S2/c1-10-5-7-18-9-11(17-13(18)8-10)4-6-16-22(19,20)14-3-2-12(15)21-14/h2-3,5,7-9,16H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRICXVLAEKOLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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